6-Bromo-8-phenylimidazo[1,2-a]pyrazine

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Structure-Activity Relationship (SAR) Expansion

6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at the 6-position and a phenyl substituent at the 8-position. Its structure, verified by PubChem CID 45788528 and EPA DSSTox ID DTXSID801281962, provides a dual-functionality platform: the bromine atom functions as a versatile synthetic handle for cross-coupling reactions, while the 8-phenyl group pre-installs aromatic character that would otherwise require a regioselective monoarylation step on a 6,8-dihalo scaffold.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS No. 1159815-57-2
Cat. No. B1520238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-phenylimidazo[1,2-a]pyrazine
CAS1159815-57-2
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)Br
InChIInChI=1S/C12H8BrN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H
InChIKeyBTNPEXCLDJWMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) for Targeted Heterocyclic Synthesis: Core Identity & Sourcing Snapshot


6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at the 6-position and a phenyl substituent at the 8-position [1]. Its structure, verified by PubChem CID 45788528 and EPA DSSTox ID DTXSID801281962, provides a dual-functionality platform: the bromine atom functions as a versatile synthetic handle for cross-coupling reactions, while the 8-phenyl group pre-installs aromatic character that would otherwise require a regioselective monoarylation step on a 6,8-dihalo scaffold. This compound is commercially available through multiple vendors (e.g., Fluorochem, Apollo Scientific) with specifications typically at 95–97% purity, positioning it as an accessible intermediate for library synthesis and SAR expansion.

Why Generic Substitution of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine Is Inadvisable in Synthetic Chemistry


The specific substitution pattern of 6-bromo-8-phenylimidazo[1,2-a]pyrazine is engineered to bypass inherent regioselectivity challenges of the imidazo[1,2-a]pyrazine scaffold. Palladium-catalyzed cross-coupling reactions on a 6,8-dibromo precursor proceed with high selectivity at the C8 position [1]. As a result, the direct synthesis of unsymmetrically arylated compounds—where a specific substituent is required at C6 and a different one at C8—is inefficient without a pre-functionalized building block. This compound, with its pre-installed phenyl group at the already-reactive C8 position, uniquely directs subsequent functionalization exclusively to the C6 bromine site. Replacing it with its 6-chloro analog introduces significantly lower reactivity in oxidative addition steps, while the 6-iodo analog carries greater cost and potential for premature decomposition, impacting synthetic reliability and procurement value.

Direct Comparative Evidence for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: Reactivity, Physicochemical Properties, and Sourcing Integrity


Streamlined Synthesis of Unsymmetrical C6-Aryl-8-phenylimidazo[1,2-a]pyrazines via Exclusive C6 Reactivity

The compound eliminates a redundant synthetic deprotection or protection step by pre-installing the 8-phenyl group. The literature confirms that the C8 position of the parent 6,8-dibromo scaffold is inherently more reactive in Suzuki couplings, requiring a sequential approach for unsymmetrical products [1]. Using 6-bromo-8-phenylimidazo[1,2-a]pyrazine directly instead of 6,8-dibromo-imidazo[1,2-a]pyrazine removes the competition for the C8 site, guaranteeing that a second Suzuki or Buchwald reaction will take place exclusively at the remaining C6-bromo handle. For a user seeking to introduce a specific amine or aryl group at C6 while retaining the 8-phenyl pharmacophore, this translates to a one-step process rather than a multi-step sequence, reducing byproduct formation from undesired C8 functionalization.

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Structure-Activity Relationship (SAR) Expansion

Balanced Reactivity Profile of the Bromo Group Versus In-Class Chloro and Iodo Analogs

The C-Br bond offers a quantifiable reactivity balance that neither the C-Cl nor the C-I analog can replicate. The 6-chloro-8-phenylimidazo[1,2-a]pyrazine (CAS 676361-05-0, structurally analogous but with reversed substitution) is significantly slower in Pd(0) oxidative addition, often requiring harsh conditions that degrade sensitive substrates [1]. Conversely, the 6-iodo analog (CAS 2227272-86-6) is highly reactive but prone to light-induced decomposition and expensive, with Apollo Scientific listing its 250mg price at £310.00 . The bromo derivative occupies the optimal midpoint: it undergoes efficient cross-coupling under mild conditions while exhibiting a predicted LogP (ACD/Labs) of 1.68 and stable commercial pricing (e.g., Fluorochem 100mg at £170.00) .

Aryl Halide Reactivity Oxidative Addition Kinetics Building Block Stability

Verified Chemical Identity and Purity Tracked Across International Agencies

The compound's chemical identity is unambiguously characterized and tracked by multiple authoritative bodies, ensuring procurement integrity. The EPA DSSTox Substance ID DTXSID801281962 links structure to toxicological and environmental fate data [1], while its PubChem entry (CID 45788528) provides canonical SMILES, InChI, and computed properties [2]. Reputable vendors such as Fluorochem list a purity specification of 97% . In contrast, the 8-phenyl parent without the bromine handle (CAS 155653-55-7) or the simpler 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) do not carry the same dual-substitution pattern and thus are tracked under different EPA and product IDs. This ensures that an order for CAS 1159815-57-2 corresponds to one distinct, well-defined molecular entity, reducing the risk of supply-chain misinterpretation common with less regulated, custom-only intermediates.

Chemical Identity Verification Quality Assurance Regulatory Compliance

Application Scenarios for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine Based on Demonstrated Differentiators


Medicinal Chemistry Library Synthesis for Aurora or Brk/PTK6 Kinase SAR Expansion

Medicinal chemists developing imidazo[1,2-a]pyrazine-based kinase inhibitors, such as those targeting Aurora kinases or Brk/PTK6, can use this building block to directly introduce diverse aryl, heteroaryl, or amino moieties at the C6 position while retaining the 8-phenyl pharmacophore. Evidence of regioselective C8 monoarylation on related scaffolds ensures that the pre-installed phenyl group remains inert, guaranteeing a single, purifiable product [1]. This is a proven strategy for expanding SAR around the pyrazine ring in hit-to-lead optimization.

One-Pot, Telescoped Synthesis of Unsymmetrical Diarylimidazo[1,2-a]pyrazines for Anticancer Screening

For high-throughput anticancer assays targeting cell lines such as MCF7, T-47D, or MDA-MB-468 where mono- and diarylimidazo[1,2-a]pyrazines have shown selectivity with GI50 values up to 88% [1], this compound serves as a direct precursor. It enables a one-step Suzuki coupling to access a focused compound library, avoiding the inefficiency and lower overall yield of a sequential two-step synthesis starting from a 6,8-dihalo precursor.

Development of Fluorescent Probes Requiring Bromine as a Synthetic Handle and an Aromatic Moiety for Stacking

The bromine atom's balanced reactivity allows for late-stage functionalization with alkynyl or cyano groups to tune photophysical properties, while the 8-phenyl group provides a necessary π-π stacking anchor for biomolecular targets as suggested by vendor descriptions of analogous compounds . This application leverages the dual functionality of the molecule to generate sensitive biochemical probes.

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